molecular formula C11H14FN B1528681 Cyclopropyl(4-fluoro-3-methylphenyl)methanamine CAS No. 1018265-03-6

Cyclopropyl(4-fluoro-3-methylphenyl)methanamine

Cat. No.: B1528681
CAS No.: 1018265-03-6
M. Wt: 179.23 g/mol
InChI Key: QFYKJOSJBBLCAH-UHFFFAOYSA-N
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Description

Cyclopropyl(4-fluoro-3-methylphenyl)methanamine, with the molecular formula C11H14FN and a molecular weight of 179.23 g/mol , is a chemical compound of interest in medicinal chemistry and chemical research. It is characterized by a density of approximately 1.1 g/cm³ and a boiling point of 255.2°C at 760 mmHg . This structure, which features a benzhydryl amine core with a cyclopropyl group and a fluorine-substituted aromatic ring, makes it a valuable building block for the synthesis of more complex molecules and pharmaceuticals . The incorporation of both a fluoro and a methyl group on the phenyl ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, which are critical parameters in drug discovery . As such, researchers utilize this compound as a key intermediate to explore new chemical spaces and develop compounds with specific therapeutic properties. Its application is strictly for research and development purposes in laboratory settings. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

cyclopropyl-(4-fluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYKJOSJBBLCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2CC2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl(4-fluoro-3-methylphenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on receptor interactions, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a cyclopropyl group linked to a 4-fluoro-3-methylphenyl moiety. Its molecular formula is C12_{12}H14_{14}F1_1N1_1, with a molecular weight of approximately 195.25 g/mol. The fluorine atom enhances the compound's metabolic stability and influences its biological activity by modifying electronic properties and steric effects.

Interaction with Serotonin Receptors

Research indicates that this compound exhibits significant activity at serotonin receptors, particularly the 5-HT2_2 receptor family. Fluorinated compounds often show enhanced binding affinity due to electron-withdrawing effects, which stabilize interactions with biological targets.

Table 1: Summary of Receptor Activity

Receptor TypeBinding Affinity (nM)Functional Activity
5-HT2C_2C4.7Agonist
5-HT2B_2B>200No detectable agonism
5-HT2A_2A162Partial agonist

Therapeutic Potential

The compound's ability to modulate serotonin receptor activity suggests potential applications in treating mood disorders and other neurological conditions. Its structural characteristics may allow it to cross the blood-brain barrier more effectively than other compounds, enhancing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Fluorinated Cyclopropane Derivatives : A study on fluorinated cyclopropane derivatives demonstrated that modifications like fluorination significantly alter binding affinities and selectivity at serotonin receptors, indicating potential for developing new antidepressants .
  • Antiviral Activity : While specific antiviral activity of this compound has not been extensively documented, related compounds have shown promise as inhibitors of viral entry in studies focused on Ebola and Marburg viruses .
  • Antimicrobial Properties : Related cyclopropane derivatives have exhibited antibacterial and antifungal activities, suggesting that structural modifications can enhance microbial inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Aromatic Ring

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-fluoro, 3-methyl C₁₁H₁₄FN 179.24 Intermediate in kinase inhibitors .
(1S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methylamine 3-fluoro, 4-methoxy C₁₁H₁₄FNO 195.23 Enhanced electron-withdrawing effects from methoxy group; potential metabolic stability .
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl 4-trifluoromethyl C₁₁H₁₃ClF₃N 251.68 High lipophilicity due to CF₃ group; possible use in CNS-targeting drugs .
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-chloro C₁₀H₁₂ClN 181.66 Acute oral toxicity (H302); skin/eye irritation (H315/H319) .

Key Observations :

  • Lipophilicity : The trifluoromethyl group in significantly enhances lipophilicity (clogP ≈ 3.5 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Toxicity : Chlorine substitution (e.g., ) correlates with higher acute toxicity (Category 4 oral toxicity) compared to fluorine/methyl groups in the target compound .

Positional Isomerism and Stereochemistry

Table 2: Impact of Substituent Position and Chirality
Compound Name Substituent Position Chirality CAS Number Notes
Cyclopropyl(4-fluoro-3-methylphenyl)methanamine 4-F, 3-CH₃ Racemic 1018265-03-6 No stereochemical data reported .
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl 4-F R 1212831-96-3 Enantiopure form used in asymmetric synthesis .
(3-cyclopropyl-4-fluorophenyl)methanamine 3-cyclopropyl, 4-F N/A Not provided Positional isomer; steric effects may hinder receptor binding .

Key Observations :

  • Stereochemistry : Enantiopure analogs (e.g., ) are critical for selective kinase inhibition, as seen in ALK inhibitors .

Key Observations :

  • The target compound’s synthesis involves moderate yield (32%) due to diastereomer separation challenges.
  • Fragment-assisted design in achieves higher yields (97%) by optimizing substituent geometry for reaction efficiency.

Preparation Methods

Nucleophilic Substitution Approach

  • Reaction : Cyclopropylmethylamine is reacted with 4-fluoro-3-methylbenzyl chloride or a similar benzyl halide.
  • Conditions : The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
  • Solvents : Organic solvents such as dichloromethane or toluene are used to facilitate the reaction.
  • Mechanism : The amine acts as a nucleophile attacking the benzyl halide electrophile, resulting in substitution and formation of the target amine.
  • Industrial Adaptation : Continuous flow reactors and automated systems are sometimes employed for scalability and reproducibility in industrial production.

Cyclopropanation and Subsequent Functional Group Transformations

  • Starting Material : Styrene derivatives or cinnamyl acetate analogs bearing fluorine and methyl substitutions.
  • Cyclopropanation : Ethyl diazoacetate or sodium chlorodifluoroacetate in the presence of catalysts such as copper acetylacetonate (Cu(acac)2) or under reflux in diglyme is used to introduce the cyclopropane ring.
  • Isomer Separation : The cyclopropanated esters are often obtained as mixtures of trans- and cis-isomers, which can be separated by silica gel chromatography or chiral preparative HPLC.
  • Conversion to Amines : The esters are converted to amides, then reduced (e.g., borane reduction) to the corresponding amines.
  • N-Substitutions : Further modifications such as N-methylation or N-benzylation can be performed via reductive amination or reduction of formyl derivatives.

Detailed Preparation Process from Patent Literature

A notable and well-documented preparation process involves multi-step synthesis with key intermediates, as described in patent US 8,314,249 B2 and EP 2 424 848 B1:

Step Description Reagents/Conditions Yield (%) Notes
a) Formation of 2-thiocyanato-1-(2-chloro-4-methoxy-5-methylphenyl)propan-1-one (Intermediate III) Reaction of halogenated precursor with alkali metal thiocyanate in presence of phase transfer catalyst, binary aprotic solvent/water system - Binary solvent system improves reaction efficiency
b) Reaction of Intermediate III with 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl-amine (IV) Addition of ketone (III) to amine (IV) over at least 1 hour, in apolar aprotic solvents such as methylcyclohexane or toluene, temperature 25 °C to reflux 85-90% Slow addition and controlled temperature optimize yield
c) Crystallization and purification Solvent exchange to methanol or methylcyclohexane - Crystallization improves purity

This process highlights the importance of solvent choice, reaction time, and temperature control to achieve high yields and purity of the target amine.

Reaction Mechanisms and Key Transformations

  • Cyclopropanation : Typically involves carbene transfer from diazo compounds catalyzed by copper complexes to the styrene derivative, forming cyclopropane rings with defined stereochemistry.
  • Amide Formation and Reduction : Esters are converted to amides, then reduced using borane reagents to yield primary amines.
  • N-Methylation : Achieved by formylation of the amine followed by borane-dimethyl sulfide reduction, or by reductive amination using formaldehyde and sodium cyanoborohydride.
  • Separation of Isomers : Chiral HPLC or silica gel chromatography is used to isolate optically pure isomers, critical for biological activity studies.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Type Solvent Yield (%) Notes
Nucleophilic substitution Cyclopropylmethylamine + 4-fluoro-3-methylbenzyl chloride NaOH or K2CO3 SN2 substitution DCM, toluene Moderate to high Industrially scalable
Cyclopropanation + amide reduction Styrene derivatives + ethyl diazoacetate Cu(acac)2 catalyst, borane Carbene addition, reduction Various organic solvents Moderate to high Requires isomer separation
Multi-step ketone + amine coupling Halogenated ketone intermediate + cyclopropyl amine Phase transfer catalyst, aprotic solvents Nucleophilic addition Methylcyclohexane, toluene 85-90 Optimized for purity and yield

Research Findings and Analytical Data

  • The cyclopropanation step yields a mixture of trans- and cis-isomers; the trans-isomer is often preferred for biological activity.
  • Borane reductions provide high selectivity for primary amines without over-reduction.
  • N-substitutions (methyl, benzyl, isopropyl) have been achieved with high purity, avoiding dialkylation side products.
  • The fluorine substitution on the aromatic ring improves chemical stability and pharmacokinetic properties of the final compound.

Q & A

Q. Critical Factors :

  • Temperature and solvent polarity significantly affect cyclopropane stability and reaction yields.
  • Catalysts like palladium or ruthenium complexes improve stereoselectivity but require rigorous moisture/oxygen exclusion .

How does the 4-fluoro-3-methylphenyl substituent influence the compound’s receptor binding affinity compared to analogs?

Advanced Research Focus : Structure-activity relationship (SAR) analysis.
Methodological Answer :
The 4-fluoro-3-methylphenyl group enhances binding to serotonin (5-HT) and dopamine receptors due to:

  • Fluorine’s Electronegativity : Increases hydrophobic interactions and hydrogen bonding with receptor pockets .
  • Methyl Group Steric Effects : Modulates selectivity by preventing off-target binding (e.g., vs. 5-HT2A receptors) .

Q. Data Comparison :

Analog Substituent 5-HT2C Ki (nM) Selectivity (vs. 5-HT2A)
Target Compound4-Fluoro-3-methyl12 ± 2>100-fold
4-Fluorophenyl4-Fluoro45 ± 520-fold
3-Trifluoromethylphenyl3-CF38 ± 150-fold

Contradiction Note : While the 3-CF3 analog shows higher potency, its metabolic instability limits utility compared to the methyl group .

What analytical techniques are critical for characterizing this compound and its metabolites?

Basic Research Focus : Structural validation and purity assessment.
Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm protons) and amine proton exchange .
  • HPLC-MS : Quantifies enantiomeric purity (using chiral columns) and detects degradation products (e.g., oxidative ring-opening at >40°C) .
  • X-ray Crystallography : Resolves absolute configuration of enantiomers, critical for patent documentation .

Case Study : A 2023 study identified a 5% impurity in batches stored at room temperature due to cyclopropane ring degradation, resolved by strict refrigeration (-20°C) .

How do solvent and pH conditions affect the compound’s stability in pharmacological assays?

Advanced Research Focus : Preclinical formulation challenges.
Methodological Answer :

  • Aqueous Stability : The compound hydrolyzes rapidly at pH >7.5 (t1/2 <24 hrs), requiring buffered solutions (pH 6–7) for in vitro assays .
  • Organic Solvents : DMSO stabilizes the compound for stock solutions but induces crystallization below 15°C, necessitating sonication before use .

Q. Experimental Design :

Prepare solutions in PBS (pH 7.4), acetate buffer (pH 5.5), and Tris-HCl (pH 8.5).

Monitor degradation via HPLC at 0, 24, and 48 hrs.

Use LC-MS to identify degradation byproducts (e.g., ring-opened aldehydes) .

What strategies mitigate off-target effects in neuropharmacological studies of this compound?

Advanced Research Focus : Functional selectivity in receptor signaling.
Methodological Answer :

  • Bias Signaling Assays : Use BRET or β-arrestin recruitment assays to differentiate G-protein vs. β-arrestin pathways (e.g., 5-HT2C vs. 5-HT2B activation) .
  • Molecular Dynamics Simulations : Predict binding poses to engineer analogs with reduced 5-HT2A affinity .

Q. Contradiction Analysis :

  • A 2024 study reported conflicting data on 5-HT2C agonism vs. antagonism, attributed to cell line-specific receptor conformations (CHO vs. HEK293). Validate using primary neuronal cultures .

How does the cyclopropane ring impact metabolic stability compared to non-cyclic analogs?

Advanced Research Focus : PK/PD optimization.
Methodological Answer :

  • Cyclopropane Advantages :
    • Resists CYP3A4 oxidation due to ring strain and electron density .
    • Increases half-life in rodent models (t1/2 = 6 hrs vs. 2 hrs for acyclic analogs) .
  • Limitations : Ring-opening under acidic conditions (e.g., gastric pH) reduces oral bioavailability. Solutions include prodrug formulations (e.g., ester-protected amines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropyl(4-fluoro-3-methylphenyl)methanamine
Reactant of Route 2
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Cyclopropyl(4-fluoro-3-methylphenyl)methanamine

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